4-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
4-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-based compound featuring a tert-butyl carbamate group, a sulfanylmethyl (-SCH2-) linker, and a 6-nitroquinoxaline moiety. The nitro group on the quinoxaline ring confers electron-withdrawing properties, which may influence reactivity and binding interactions compared to analogs with electron-donating substituents .
Properties
Molecular Formula |
C19H24N4O4S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
tert-butyl 4-[(6-nitroquinoxalin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H24N4O4S/c1-19(2,3)27-18(24)22-8-6-13(7-9-22)12-28-17-11-20-16-10-14(23(25)26)4-5-15(16)21-17/h4-5,10-11,13H,6-9,12H2,1-3H3 |
InChI Key |
WKWILTKBGFDXDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSC2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinoxaline Core with Nitro Substitution
The quinoxaline ring system bearing a nitro group at the 6-position is generally synthesized via condensation reactions involving o-phenylenediamine derivatives and suitable dicarbonyl compounds, followed by nitration under controlled conditions to introduce the nitro substituent specifically at the 6-position. This step requires careful control of reaction conditions to avoid over-nitration or unwanted side reactions.
Functionalization of Piperidine with tert-Butyl Carboxylate
The piperidine ring is functionalized with a tert-butyl carboxylic acid ester protecting group to enhance stability and solubility. This is commonly achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions, yielding the tert-butyl carbamate derivative.
Photocatalytic One-Step Synthesis of Related Piperidine Esters
Though direct literature on the exact compound is limited, closely related compounds such as 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester have been synthesized efficiently using photocatalytic methods, which may be adapted for the target compound.
- Method : Mixing 2-aminopyridine, piperazine-1-tert-butyl formate, and an acridine salt photocatalyst in an anhydrous solvent (e.g., dichloroethane), followed by blue LED light irradiation in the presence of an oxidant such as 2,2,6,6-tetramethylpiperidine-N-oxide or diphenyl disulfide.
- Outcome : One-step synthesis with high yield (up to 95%), reduced byproducts, and environmentally friendly conditions avoiding heavy metals and hydrogen gas.
- Reaction conditions : Visible light wavelength 380–750 nm, oxygen atmosphere, reaction time ~10 hours.
This method highlights the potential for a safer, more cost-effective synthesis route for similar piperidine carboxylic acid tert-butyl esters.
Conventional Multi-Step Synthesis Routes
For compounds structurally analogous to the target, such as 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester , improved multi-step processes have been reported:
- Step 1 : Condensation of piperazine with substituted nitroaromatic compounds (e.g., 1,2-difluoro-4-nitrobenzene) in aromatic solvents like toluene or xylene at 40–90 °C.
- Step 2 : Protection of the piperazine nitrogen via reaction with di-tert-butyl dicarbonate in aromatic hydrocarbons.
- Step 3 : Reduction of nitro groups using palladium on carbon catalyst under hydrogen atmosphere.
This process yields highly pure tert-butyl esters but involves hazardous reagents (hydrogen gas, heavy metals) and longer reaction times.
Purification and Yield Optimization
Purification of the final product is typically achieved by column chromatography using silica gel, with elution solvents tailored to the compound polarity. Yields vary depending on the method:
Summary Table of Preparation Methods
| Step/Method | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Quinoxaline nitration | Controlled nitration of quinoxaline precursors | Specific nitro substitution | Requires careful control |
| Sulfanylmethyl linker formation | Nucleophilic substitution with thiol and halomethyl piperidine | Direct linkage formation | Possible side reactions |
| Piperidine tert-butyl ester formation | Reaction with di-tert-butyl dicarbonate (Boc anhydride) | Protects amine, improves stability | Requires mild base, sensitive to moisture |
| Photocatalytic synthesis (related compounds) | Acridine salt catalyst, blue LED, oxidant, O2, dichloroethane | One-step, high yield, green chemistry | Limited to related structures so far |
| Conventional multi-step synthesis | Condensation, Boc protection, Pd/C reduction, aromatic solvents | High purity, well-established | Uses heavy metals, hydrogen gas, longer process |
Research Findings and Considerations
- Photocatalytic methods using acridine salts as catalysts have demonstrated significant improvements in yield and environmental impact for the synthesis of tert-butyl piperazine carboxylates, which could be adapted for the target compound's synthesis.
- Conventional methods, while effective, involve hazardous reagents and longer synthetic routes, impacting scalability and cost.
- The sulfanylmethyl linkage introduction requires careful nucleophilic substitution strategies to avoid decomposition or side reactions.
- Protecting groups like tert-butyl esters are crucial for maintaining compound stability during multi-step synthesis and purification.
This comprehensive analysis presents the current knowledge on preparation methods relevant to 4-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester , emphasizing photocatalytic innovations and conventional synthetic routes. Further experimental adaptation and optimization are recommended to tailor these methods specifically to the target compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfanylmethyl group.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reduction of the nitro group.
Substitution: Alkyl halides or acyl halides for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of "4-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester" is not available. However, some relevant information can be gathered from the search results regarding similar compounds and related research areas:
- Chemical Information:
-
Related Research Areas:
- The tryptophan-kynurenine (Trp-KYN) metabolic pathway is associated with neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Kynurenine metabolites, such as quinolinic acid (QUIN), and enzymes, such as indoleamine 2,3-dioxygenases (IDOs), are under investigation for their roles as risk factors, biomarkers, or targets for intervention .
- KYN metabolites can have both neuroprotective and neurotoxic roles, with kynurenic acid (KYNA) acting as an antioxidant and NMDA receptor antagonist, while QUIN acts as an NMDA receptor agonist .
- Some compounds with quinoxaline structures have antiviral properties .
Given the limited information, it's challenging to provide specific applications, data tables, or case studies for "this compound." The compound may be relevant in the context of:
- Pharmaceutical Research: As a potential building block in synthesizing antiviral compounds or other pharmaceuticals .
- Neurodegenerative Disease Research: As a structural analog of KYN metabolites, it might be investigated for its effects on neuroprotection or neurotoxicity .
- Sexually Transmitted Infection Research: Studies suggest that those with bacterial STI diagnoses and their sex partners, particularly MSM, should be tested for HIV and offered HIV PrEP . Though not directly linked to the compound, this highlights the importance of researching and developing treatments for infectious diseases.
Mechanism of Action
The mechanism of action of 4-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
Several structurally related piperidine-1-carboxylic acid tert-butyl ester derivatives have been reported, differing in substituents, linkers, and heterocyclic systems. Key examples include:
(a) 4-[(3-Chloro-quinoxalin-2-ylamino)-Methyl]-piperidine-1-carboxylic acid tert-butyl ester
- Structure: Features a 3-chloroquinoxaline group connected via an aminomethyl (-NH-CH2-) linker.
- Molecular weight: 376.88 g/mol .
(b) 4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
- Structure : Contains a morpholine-sulfonyl group (-SO2-morpholine) directly attached to the piperidine ring.
(c) 4-(Pyridin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- Structure : Substituted with a pyridine ring via a sulfanyl (-S-) linker.
- Key Differences: The pyridine group is less aromatic and smaller than quinoxaline, reducing steric bulk. Molecular weight: 294.41 g/mol .
(d) 4-[4-[6-Amino-5-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester
- Structure : Incorporates a pyrazole-pyridine core and a fluorophenyl group, linked via an ether.
- Key Differences : The complex substituents increase molecular weight (550.45 g/mol) and introduce halogenated aromatic groups, which may enhance target selectivity in drug design .
Physicochemical and Reactivity Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Linker Type |
|---|---|---|---|---|
| 4-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester | C21H25N5O4S | 443.52* | 6-Nitroquinoxaline | Sulfanylmethyl (-SCH2-) |
| 4-[(3-Chloro-quinoxalin-2-ylamino)-Methyl]-piperidine-1-carboxylic acid tert-butyl ester | C19H25ClN4O2 | 376.88 | 3-Chloroquinoxaline | Aminomethyl (-NH-CH2-) |
| 4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester | C14H26N2O5S | 334.44 | Morpholine-sulfonyl | Sulfonyl (-SO2-) |
| 4-(Pyridin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester | C15H22N2O2S | 294.41 | Pyridine-4-yl | Sulfanyl (-S-) |
| 4-[4-[6-Amino-5-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-3-yl]pyrazol-1-yl]... | C26H30Cl2FN5O3 | 550.45 | Dichlorofluorophenyl, pyrazole | Ether (-O-) |
*Calculated based on analogous structures in .
- Solubility : Sulfonyl and morpholine-containing derivatives (e.g., ) are more polar, likely exhibiting better aqueous solubility than sulfanylmethyl-linked compounds.
- Stability : Sulfanylmethyl linkers (as in the target compound) may be susceptible to oxidation, whereas sulfonyl or ether linkers () are more stable under physiological conditions.
Biological Activity
4-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and a nitroquinoxaline moiety, which contribute to its unique pharmacological properties. Research indicates that it may serve as an antagonist of toll-like receptors (TLR7/8), suggesting applications in immunotherapy and neuroprotection.
- Molecular Formula : C18H23N5O4S
- Molecular Weight : 373.41 g/mol
The primary mechanism of action for this compound involves its interaction with TLR7 and TLR8. These receptors play a significant role in the immune response, particularly in recognizing viral RNA and initiating inflammatory responses. By acting as an antagonist, this compound may modulate immune responses, potentially offering therapeutic avenues for autoimmune diseases and cancer treatments.
Neuroprotective Effects
In addition to its immunomodulatory properties, studies have suggested that this compound exhibits neuroprotective effects. These effects may be beneficial in treating neurodegenerative disorders, although specific mechanisms and pathways remain under investigation.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the activation of TLR7/8 by various ligands. This inhibition leads to a decrease in pro-inflammatory cytokine production, indicating potential use in conditions characterized by excessive inflammation.
Case Studies
A notable case study involved the application of this compound in a mouse model of autoimmune disease. Mice treated with the compound showed reduced symptoms and lower levels of inflammatory markers compared to controls. This suggests that the compound could serve as a therapeutic agent in managing autoimmune conditions.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-(Quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester | 1353979-68-6 | Lacks nitro group; different biological activity |
| Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | N/A | Contains pyridine instead of quinoxaline |
| 1-tert-butyl 4-methyl-piperidine-1,4-dicarboxylate | N/A | Dicarboxylic acid; different pharmacological profile |
The unique nitroquinoxaline structure of the target compound enhances its interaction with biological systems compared to these similar compounds, potentially leading to distinct pharmacological effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(6-nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester, and what analytical methods validate its structural integrity?
- Methodology : Utilize phase-transfer catalytic alkylation (PTC) for introducing the sulfanylmethyl group to the quinoxaline scaffold, followed by tert-butyl carbamate protection of the piperidine nitrogen. Key intermediates (e.g., 6-nitroquinoxaline-2-thiol) should be purified via column chromatography. Validate purity using HPLC (>95%) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS). For tert-butyl ester derivatives, monitor Boc-deprotection stability under acidic conditions (e.g., TFA) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
- Storage : Store in a desiccator at 2–8°C, away from oxidizing agents (e.g., peroxides) and moisture to prevent decomposition .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste under local regulations .
Q. How can researchers characterize the compound’s purity and stability under varying experimental conditions?
- Methodology :
- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Quantify impurities via peak integration .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor decomposition products via LC-MS. Assess photostability under UV light (ICH Q1B guidelines) .
Advanced Research Questions
Q. How can contradictions in reported toxicity data for tert-butyl piperidine derivatives be resolved?
- Methodology : Perform comparative toxicity assays (e.g., Ames test for mutagenicity, acute oral toxicity in rodents) under standardized OECD guidelines. Cross-reference results with structurally analogous compounds (e.g., tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate, which shows Category 4 acute toxicity) to identify structure-activity relationships (SARs). Address discrepancies by validating purity levels (≥95%) and solvent residues via GC-MS .
Q. What reaction mechanisms govern the nitro group’s redox behavior and sulfanyl-methyl linkage reactivity in this compound?
- Methodology :
- Nitro Group Reduction : Use catalytic hydrogenation (H, Pd/C) or sodium dithionite to reduce the nitro group to an amine. Monitor intermediates via FTIR (loss of NO stretch at ~1520 cm) and H NMR (appearance of NH signals) .
- Sulfanyl-Methyl Stability : Test nucleophilic substitution susceptibility by reacting with thiol scavengers (e.g., iodoacetamide) under basic conditions (pH 9–10). Characterize disulfide formation via Raman spectroscopy (S–S stretch at ~500 cm) .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems or biological targets?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Optimize geometry at the B3LYP/6-31G(d) level .
- Molecular Docking : Simulate binding interactions with biological targets (e.g., kinases) using AutoDock Vina. Validate predictions with in vitro enzyme inhibition assays (IC determination) .
Data Contradiction Analysis
Q. Why do solubility values vary across studies for structurally similar tert-butyl piperidine carboxylates?
- Resolution : Solubility discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline) and solvent polarity. For example, tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate shows pH-dependent solubility (soluble in DMSO, insoluble in water). Characterize solid-state forms via powder X-ray diffraction (PXRD) and correlate with solubility profiles using the Henderson-Hasselbalch equation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
